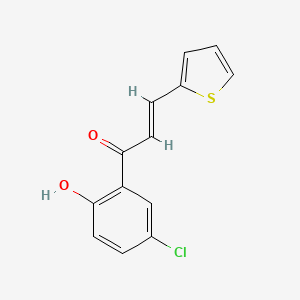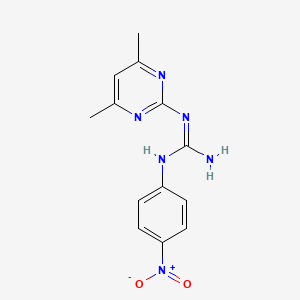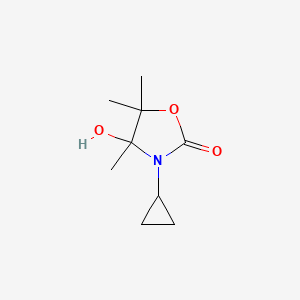![molecular formula C17H22N2O2 B5910161 2,6-bis[4-(dimethylamino)-1,3-butadien-1-yl]-4H-pyran-4-one](/img/structure/B5910161.png)
2,6-bis[4-(dimethylamino)-1,3-butadien-1-yl]-4H-pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-bis[4-(dimethylamino)-1,3-butadien-1-yl]-4H-pyran-4-one, commonly known as DCMU, is a herbicide that has been widely used in scientific research. DCMU is a potent inhibitor of photosynthesis, and its mechanism of action involves blocking electron flow from photosystem II to photosystem I in the photosynthetic electron transport chain.
Mécanisme D'action
DCMU inhibits photosynthesis by blocking electron flow from photosystem II to photosystem I. Specifically, DCMU binds to the QB site of photosystem II, preventing the transfer of electrons to plastoquinone. This leads to a buildup of electrons in photosystem II, which eventually leads to the inhibition of photosystem II and the entire electron transport chain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DCMU depend on the concentration and duration of exposure. At low concentrations, DCMU can stimulate photosynthesis by increasing the efficiency of photosystem I. At higher concentrations, DCMU inhibits photosynthesis and can lead to the production of reactive oxygen species, which can damage cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DCMU in lab experiments is that it is a potent inhibitor of photosynthesis, which allows researchers to study the effects of photosynthesis inhibition on plant growth and development. However, DCMU is also toxic to cells and tissues, which can limit its use in certain experiments. Additionally, DCMU can have non-specific effects on other cellular processes, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on DCMU. One area of interest is the development of new herbicides that target specific steps in the photosynthetic electron transport chain. Another area of interest is the use of DCMU as a tool to study the effects of environmental stress on photosynthesis. Finally, there is potential for DCMU to be used as a therapeutic agent in the treatment of certain diseases, such as cancer, which rely on the efficient production of ATP through photosynthesis.
Méthodes De Synthèse
DCMU can be synthesized by reacting 3-(dimethylamino)propylmagnesium bromide with 2,4-pentanedione, followed by oxidation with lead tetraacetate. The product is then purified by column chromatography.
Applications De Recherche Scientifique
DCMU has been widely used in scientific research as a tool to study photosynthesis. It has been used to investigate the electron transport chain, the role of photosystem II in photosynthesis, and the effects of environmental stress on photosynthesis. DCMU has also been used to study the effects of photosynthesis inhibition on plant growth and development.
Propriétés
IUPAC Name |
2,6-bis[(1E,3E)-4-(dimethylamino)buta-1,3-dienyl]pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-18(2)11-7-5-9-16-13-15(20)14-17(21-16)10-6-8-12-19(3)4/h5-14H,1-4H3/b9-5+,10-6+,11-7+,12-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZQAEFMWQGNMY-HFBXSBKTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC=CC1=CC(=O)C=C(O1)C=CC=CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(/C=C/C=C/C1=CC(=O)C=C(O1)/C=C/C=C/N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4H-Pyran-4-one, 2,6-bis(4-dimethylaminobuta-1,3-dienyl)- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,5'-[(2-hydroxy-5-nitrophenyl)methylene]bis(2-methyl-4,6-pyrimidinediol)](/img/structure/B5910092.png)

![3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one [3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B5910110.png)

![7-amino-2-methyl-4-oxo-5-(3-pyridinyl)-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B5910125.png)

![8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B5910153.png)
![3,3-dimethyl-6-(trifluoromethyl)-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinolin-1-one](/img/structure/B5910154.png)



![[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid](/img/structure/B5910181.png)
